2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
117919-66-1 |
|---|---|
Molecular Formula |
C4H3NOS2 |
Molecular Weight |
145.194 |
IUPAC Name |
[1,3]oxathiolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C4H3NOS2/c1-5-3-4(7-1)8-2-6-3/h1H,2H2 |
InChI Key |
GNPUWOAGFPYASC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(S1)SC=N2 |
Synonyms |
1,3-Oxathiolo[5,4-d]thiazole (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 2 Oxathiolo 5,4 D 1 2 Thiazole and Analogues
Historical Context and Evolution of Thiazole (B1198619) Ring Synthesis
The thiazole ring is a cornerstone in medicinal chemistry and is present in numerous natural products and pharmaceuticals. rsc.org Its synthesis has been a subject of extensive research, leading to the development of several named reactions that have become classical methods in heterocyclic chemistry.
Classical Hantzsch Thiazole Synthesis and its Derivatives
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is arguably the most fundamental and widely utilized method for the construction of the thiazole ring. youtube.comyoutube.com The reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. youtube.com The versatility of this method allows for the synthesis of a wide array of thiazoles with various substituents at positions 2, 4, and 5 by choosing the appropriate starting materials. youtube.com
The general mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. umn.edu Common thioamide sources include thiourea (B124793), thioamides, thiosemicarbazides, and thiosemicarbazones. youtube.com
| Reactant 1 (α-Halocarbonyl) | Reactant 2 (Thioamide Source) | Resulting Thiazole Derivative |
| α-Haloketone | Thioamide | 2,4,5-Trisubstituted thiazole |
| α-Haloaldehyde | Thiourea | 2-Amino-4-substituted thiazole |
| α-Haloester | Thiosemicarbazide | 2-Hydrazino-4-hydroxy-thiazole derivative |
This table illustrates the versatility of the Hantzsch synthesis in generating a variety of substituted thiazoles.
Modern variations of the Hantzsch synthesis often employ microwave irradiation to accelerate the reaction, reduce reaction times, and improve yields. For instance, the microwave-assisted reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields.
Gabriel and Cook-Heilbron Thiazole Synthesis Approaches
Besides the Hantzsch synthesis, other classical methods have significantly contributed to the synthetic chemist's toolbox for accessing thiazole derivatives.
The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones with phosphorus pentasulfide. youtube.com This method typically requires high temperatures (around 170 °C) and provides access to 2,5-disubstituted thiazoles. youtube.comyoutube.com
The Cook-Heilbron thiazole synthesis , discovered by Alan H. Cook and Sir Ian Heilbron, is a notable method for preparing 5-aminothiazoles. nih.gov This reaction proceeds under mild conditions, often at room temperature, by reacting α-aminonitriles or α-aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. nih.govyoutube.com The choice of reactants allows for the introduction of various substituents at the 2- and 4-positions of the resulting 5-aminothiazole. nih.gov When carbon disulfide is used, 5-amino-2-mercaptothiazoles are formed. youtube.com
| Synthesis Method | Key Reactants | Product Type |
| Gabriel Synthesis | α-Acylaminoketone, Phosphorus Pentasulfide | 2,5-Disubstituted Thiazole |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | 5-Aminothiazole |
This table provides a comparative overview of the key features of the Gabriel and Cook-Heilbron thiazole syntheses.
Strategies for Constructing the Fused Oxathiolane Moiety
The 1,3-oxathiolane (B1218472) ring is another key structural component. Its synthesis often involves the formation of a five-membered ring containing one oxygen and one sulfur atom in a 1,3-relationship.
Cyclization Reactions Leading to 1,3-Oxathiole Systems
The construction of the 1,3-oxathiolane ring is commonly achieved through the reaction of a compound containing an aldehyde or ketone functionality with a molecule containing a thiol and a hydroxyl group, or by reacting a dithiol with an epoxide. A prevalent method involves the condensation of an aldehyde with a mercaptoalkanol. For example, the reaction between an aldehyde and 2-mercaptoethanol (B42355) can yield a 1,3-oxathiolane.
Another significant approach is the reaction between oxygen-containing substrates like aldehydes or acetals and sulfur-containing compounds such as thiols. For instance, the reaction of an aldehyde with 2-mercaptoacetic acid can lead to the formation of a 1,3-oxathiolan-5-one, which can be further modified. Iodine-mediated cyclization reactions have also been employed to synthesize various heterocyclic systems, and such electrophile-mediated cyclizations could be envisioned for the formation of oxathiolane rings from appropriate unsaturated precursors.
Carbanion-Mediated Intramolecular Cyclization (CSIC) in Oxathiole Formation
While the term "Carbanion-Mediated Intramolecular Cyclization (CSIC)" is not a standard named reaction for oxathiole synthesis, the principle of using a carbanion to initiate an intramolecular ring-closing reaction is a fundamental strategy in organic synthesis. This approach can be conceptually applied to the formation of an oxathiolane ring.
This strategy would involve a molecule containing a precursor to a carbanion and a suitable leaving group positioned to allow for a 5-exo-tet cyclization. For example, a substrate with a deprotonatable carbon atom (e.g., adjacent to an electron-withdrawing group) and a thioalkoxy group with a leaving group on the alkyl chain could undergo intramolecular cyclization upon treatment with a base. The generated carbanion would attack the electrophilic carbon, displacing the leaving group and forming the C-S bond of the oxathiolane ring. A related strategy involves the intramolecular reaction of carbanions with peroxides to form cyclic ethers, demonstrating the feasibility of using carbanions in ring-forming reactions involving heteroatoms. nih.gov
Methods for Annulating the Thiazole Ring onto an Oxathiolane Framework
The final step in constructing the target molecule involves the annulation, or fusion, of the thiazole ring onto the pre-formed oxathiolane moiety. This can be achieved by applying the principles of thiazole synthesis to a suitably functionalized oxathiolane.
A plausible strategy would be to start with a 1,3-oxathiolane that bears functional groups amenable to a Hantzsch-type synthesis. For example, an oxathiolane with an α-haloketone substituent could be reacted with a thioamide. The reaction would proceed by forming the thiazole ring fused to the oxathiolane backbone.
An alternative approach could involve a domino reaction where the formation of both rings occurs in a single pot. For instance, a suitably designed acyclic precursor containing all the necessary atoms for both the oxathiolane and thiazole rings could be subjected to conditions that promote a cascade of cyclizations. The synthesis of fused-thiazole derivatives from epoxyketones and thiourea derivatives provides a precedent for such domino reactions to form fused systems.
The synthesis of the related thiazolo[5,4-d]thiazole (B1587360) system, achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes, also offers insights into the construction of fused systems. A similar strategy could potentially be adapted for the synthesis of 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole by using a reactant that would form the oxathiolane ring instead of the second thiazole ring.
Condensation and Cycloaddition Reactions for Heterocyclic Fusion
Condensation and cycloaddition reactions are foundational pillars in the synthesis of fused thiazoles. The Hantzsch thiazole synthesis, a classic condensation reaction, remains one of the most common methods for creating the thiazole core by reacting an α-halocarbonyl compound with a thioamide or related N=C-S fragment. mdpi.com This fundamental reaction can be adapted to create fused systems. For instance, the reaction of γ-bromoenones with thioamides can lead to the formation of fused thiazoline (B8809763) and thiazole derivatives. nih.gov
Cycloaddition reactions offer another powerful route to fused heterocycles. Formal [4+2] cycloaddition reactions have been successfully developed to synthesize diverse thiazole-fused dihydropyrans (TFDPs) on a DNA scaffold. bohrium.comacs.orgnih.gov This approach involves the reaction of aldehydes and ketones in the presence of promoters like pyrrolidine (B122466) and benzoic acid, demonstrating the utility of cycloaddition in building complex, pharmaceutically relevant scaffolds under mild conditions. bohrium.comacs.org
Multicomponent Reaction Paradigms for Fused Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. rsc.org This paradigm is well-suited for synthesizing diverse thiazole derivatives.
An efficient three-component reaction for synthesizing trisubstituted thiazoles involves the one-pot reaction of arylglyoxal, indole, and aryl thioamides in acetic acid, forming C-C, C-N, and C-S bonds in a single process. acs.org Similarly, novel chemoenzymatic one-pot MCRs have been developed, using enzymes like trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, yielding thiazole derivatives with high efficiency (up to 94% yield) under mild conditions. nih.gov The development of multicomponent polymerization (MCP) has further expanded this field, allowing for the synthesis of fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units from monomers like 1,4-phthalaldehyde, [6,6'-bibenzothiazole]-2,2'-diamine, and an alkyne. rsc.org
Below is a table summarizing examples of multicomponent reactions for synthesizing thiazole analogues.
Table 1: Examples of Multicomponent Reactions for Thiazole Analogue Synthesis| Reactants | Catalyst/Medium | Product Type | Yield | Reference |
|---|---|---|---|---|
| Arylglyoxal, Indole, Aryl Thioamide | Acetic Acid | 3-(2,4-Diarylthiazol-5-yl)-1H-indoles | Good to Excellent | acs.org |
| Secondary Amines, Benzoyl Isothiocyanate, Dimethyl Acetylenedicarboxylate | Trypsin from Porcine Pancreas | Thiazole Derivatives | Up to 94% | nih.gov |
| 1,4-Phthalaldehyde, [6,6'-Bibenzothiazole]-2,2'-diamine, 1-Ethynyl-4-hexylbenzene | Optimized Catalyst | Fused Imidazo[2,1-b]thiazole Polymers | Up to 54.3% | rsc.org |
Catalytic Approaches in the Synthesis of 2H-bepls.comresearchgate.netOxathiolo[5,4-d]bepls.comresearchgate.netthiazole Scaffolds
Catalysis is crucial for enhancing the efficiency, selectivity, and scope of reactions in heterocyclic synthesis. Both transition metals and metal-free organocatalysts play significant roles in the formation of thiazole-containing scaffolds.
Transition Metal Catalysis in Heterocycle Formation (e.g., Copper(I)-Catalyzed Reactions)
Transition metals, particularly copper and palladium, are widely employed in the synthesis of thiazoles. Copper(I)-catalyzed reactions are notable for their versatility. For example, a copper-catalyzed aminobromination of alkene-tethered thiohydroximic acids provides a rapid route to thiazoline scaffolds. nih.gov A practical copper-catalyzed oxidative process using simple aldehydes, amines, and elemental sulfur with molecular oxygen as a green oxidant has been developed for thiazole synthesis. organic-chemistry.org Furthermore, copper(II) complexes with thiazole-based ligands have themselves been used as catalysts in the synthesis of other heterocyclic systems, such as pyrazole-4-carbonitrile derivatives. mdpi.comacs.org
Palladium catalysts are also effective. Ligand-free Palladium(II) acetate (B1210297) has been shown to efficiently catalyze the direct arylation of thiazole derivatives even at very low catalyst concentrations. organic-chemistry.org
Organocatalysis and Metal-Free Synthetic Routes for Analogues
Growing interest in sustainable chemistry has spurred the development of organocatalytic and metal-free synthetic methods. Organocatalysis avoids the use of potentially toxic and expensive heavy metals. An enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition provides a metal-free, chemoselective route to pharmaceutically active benzothiazole-triazoles under ambient conditions. nih.gov
Simple organic molecules can serve as effective catalysts. Asparagine has been reported as a green organocatalyst for synthesizing 2-aminothiazoles. bepls.com Similarly, 1,4-diazabicyclo[2.2.2]-octane (DABCO), an eco-friendly and recyclable base, has been used to catalyze the synthesis of new thiazole derivatives containing a benzofuran (B130515) moiety in good to excellent yields. bepls.com Metal-free approaches also include the use of reagents like N-Bromosuccinimide (NBS) in water to synthesize 2,4-disubstituted thiazoles from methyl aryl ketones and thioamide. researchgate.net
Environmentally Benign and Sustainable Synthetic Protocols for Thiazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact. nih.govresearchgate.net This involves reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient methods. nih.govbohrium.com
Utilization of Green Solvents and Solvent-Free Methodologies
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Water, ionic liquids, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) are prominent examples of green solvents used in thiazole synthesis. bepls.commdpi.com Water has been used as a solvent for the synthesis of 2-alkylsulfanylthiazoles from dithiocarbamates and α-halocarbonyl compounds. bepls.com PEG-400 has been employed as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com
A significant advancement is the synthesis of thiazolo[5,4-d]thiazoles, a class of compounds structurally related to the target molecule, in an eco-friendly L-proline-ethylene glycol mixture, which acts as a deep eutectic solvent. mdpi.com This method provides the desired products in yields ranging from 20% to 75% under safe conditions. mdpi.com
Solvent-free reactions represent an ideal green chemistry approach. Thiazole derivatives have been prepared via one-pot procedures under solvent-free conditions, often assisted by microwave irradiation or grinding. bepls.comresearchgate.netresearchgate.net For example, a rapid synthesis of hydrazinyl thiazoles was achieved by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides in one pot under microwave irradiation for just 30–175 seconds without any solvent or catalyst. bepls.com
The following table highlights various green synthetic approaches for thiazole derivatives.
Table 2: Green and Sustainable Synthetic Methods for Thiazole Derivatives| Method | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Aryl ketones, thiosemicarbazide, phenacyl bromides | None | Solvent-Free | Good | bepls.com |
| Hantzsch Synthesis | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica (B1680970) supported tungstosilisic acid / Ultrasonic irradiation | - | 79-90% | bepls.com |
| Deep Eutectic Solvent Synthesis | Dithiooxamide, Aromatic Aldehydes | L-proline:ethylene glycol (1:50), Sodium metabisulfite | DES | 20-75% | mdpi.com |
| Catalyst-Free Synthesis | α-Diazoketones, Thiourea | 100 °C | PEG-400 | 87-96% | bepls.com |
| Aqueous Synthesis | Dithiocarbamates, α-Halocarbonyl compounds | Reflux | Water | 75-90% | bepls.com |
Development and Application of Recyclable Catalysts and Reagents
A key aspect of green synthetic chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. In the synthesis of thiazole and its analogues, significant progress has been made in the development of recyclable catalysts, particularly those based on the natural biopolymer chitosan (B1678972). researchgate.netnih.gov
Chitosan and its derivatives have been employed as efficient, biodegradable, and reusable heterogeneous basic catalysts. researchgate.netrsc.org These catalysts are often used in conjunction with ultrasonic irradiation to promote the synthesis of thiazole derivatives under mild, eco-friendly conditions. nih.govmdpi.com For example, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been shown to be a potent and thermally stable catalyst. mdpi.com Similarly, a chitosan-capped calcium oxide nanocomposite has been utilized as a heterogeneous base promoter for thiazole synthesis. nih.gov
A major advantage of these chitosan-based catalysts is their excellent reusability. Studies have demonstrated that these catalysts can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. For instance, the PIBTU-CS hydrogel retained approximately 90.8% of its catalytic performance after three cycles. mdpi.com Another chitosan-supported copper catalyst used for different reactions was successfully recycled and reused six times. nih.gov The terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) catalyst could be reused four times, with yields dropping from 87% to 42% in the final run. nih.gov
The table below details the reusability of various chitosan-based catalysts in the synthesis of thiazole analogues.
| Catalyst | Reaction Type | Initial Yield (%) | Yield after 3 Cycles (%) | Yield after 4 Cycles (%) | Yield after 6 Cycles (%) | Reference |
| PIBTU-CS hydrogel | Thiazole synthesis | 95 | 90.8 | 55 | - | mdpi.com |
| TCsSB hydrogel | Thiazole synthesis | 87 | - | 42 | - | nih.gov |
| Chitosan-capped CaO nanocomposite | Thiazole synthesis | - | ~93.4 | ~50 | - | researchgate.net |
| CS@Cu(acac)2 | Silyl conjugate addition | High | - | - | Still active | nih.gov |
| Chitosan/CuFe2O4 nanocomposite hydrogel | 1,2,3-Triazole synthesis | 96 | - | - | Activity maintained | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2h 1 2 Oxathiolo 5,4 D 1 2 Thiazole
Electrophilic and Nucleophilic Substitution Reactions on the Fused Heterocyclic System
A foundational aspect of understanding the chemistry of 2H- nih.govmdpi.comOxathiolo[5,4-d] nih.govmdpi.comthiazole (B1198619) would involve probing its susceptibility to electrophilic and nucleophilic substitution reactions. The electron distribution within the fused ring system, influenced by the electronegativity of oxygen, nitrogen, and sulfur atoms, is expected to dictate the regioselectivity of such reactions.
Theoretical calculations of electron density and frontier molecular orbitals would be invaluable in predicting the most probable sites for electrophilic attack and nucleophilic substitution. For instance, in the related thiazolo[5,4-d]thiazole (B1587360) system, which is electron-deficient, direct electrophilic aromatic substitution was initially thought to be impossible but was later achieved under specific conditions, yielding mono- and dihalogenated derivatives. rsc.org Similar investigations on 2H- nih.govmdpi.comOxathiolo[5,4-d] nih.govmdpi.comthiazole would be highly informative.
Conversely, the potential for nucleophilic aromatic substitution (SNAr) reactions, particularly if activating groups are present or could be installed on the ring, should be explored. In related thiazole-containing systems, SNAr reactions are utilized for further functionalization. rsc.org
Redox Chemistry and Investigation of Sulfur Oxidation States within the Core Structure
The presence of two sulfur atoms in different chemical environments within the 2H- nih.govmdpi.comOxathiolo[5,4-d] nih.govmdpi.comthiazole core suggests a rich redox chemistry. Sulfur is known to exist in a wide range of oxidation states in organic molecules, from -2 to +6. cas.org
Systematic studies using various oxidizing agents (e.g., hydrogen peroxide, peracids) could lead to the formation of sulfoxides and sulfones at one or both sulfur atoms. The relative reactivity of the oxathiole and thiazole sulfur atoms towards oxidation would be a key area of investigation. Understanding the oxidation states of sulfur is crucial as it significantly impacts the electronic properties and stability of the molecule. cas.org Electrochemical methods, such as cyclic voltammetry, could also be employed to determine the redox potentials and probe the stability of the resulting oxidized or reduced species.
Ring-Opening and Rearrangement Reactions of the Fused System
The stability of the fused 2H- nih.govmdpi.comOxathiolo[5,4-d] nih.govmdpi.comthiazole ring system under various conditions (thermal, photochemical, acidic, basic) is another critical area for research. The inherent strain in the fused pentacyclic system might render it susceptible to ring-opening or rearrangement reactions.
For example, studies on other five-membered heterocycles have shown that ring-opening can be initiated by nucleophilic or electrophilic attack, or by thermal and photochemical stimuli. researchgate.net Investigating the behavior of 2H- nih.govmdpi.comOxathiolo[5,4-d] nih.govmdpi.comthiazole under such conditions could reveal novel reaction pathways and lead to the formation of new molecular scaffolds. The selective cleavage of either the oxathiole or the thiazole ring would be a particularly interesting aspect to explore.
Functional Group Interconversions and Derivatization Strategies of the Parent Compound
The development of synthetic methodologies for the derivatization of the parent 2H- nih.govmdpi.comOxathiolo[5,4-d] nih.govmdpi.comthiazole is essential for exploring its potential applications. This would involve the introduction and interconversion of various functional groups on the heterocyclic core.
Strategies for the selective functionalization at different positions of the ring system would need to be developed. This could involve the use of directed metalation-trapping sequences or the conversion of existing atoms into functional group handles. For instance, if halogenated derivatives can be prepared, they could serve as precursors for a wide range of further transformations, such as cross-coupling reactions, to introduce carbon-carbon and carbon-heteroatom bonds. mdpi.com
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
To gain a deep understanding of the reactivity of 2H- nih.govmdpi.comOxathiolo[5,4-d] nih.govmdpi.comthiazole, any discovered reactions would need to be subjected to thorough mechanistic investigations. This would involve a combination of kinetic studies and spectroscopic analyses.
Kinetic experiments could help to determine the reaction order, rate constants, and activation parameters, providing insights into the transition states of the reactions. Spectroscopic techniques such as in-situ NMR and IR spectroscopy would be invaluable for identifying reactive intermediates and understanding the reaction progress. Computational modeling would also play a crucial role in corroborating experimental findings and providing a detailed picture of the reaction mechanisms at a molecular level.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 2H-Oxathiolo[5,4-d]thiazole derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.
In a study on novel 5-aryl-2H-oxathiolo[5,4-d]thiazole-2-thiones, researchers utilized ¹H and ¹³C NMR to confirm the successful synthesis of the target compounds. The ¹H NMR spectra of these derivatives typically exhibit signals corresponding to the protons of the aryl substituent and a characteristic singlet for the C-7a proton of the heterocyclic core, generally observed in the range of 6.28-6.35 ppm.
The ¹³C NMR spectra provide further structural confirmation, with distinct signals for the carbon atoms of the oxathiole and thiazole (B1198619) rings. For instance, the C-2 (thione) carbon typically resonates around 198 ppm, while the C-5 and C-7a carbons of the heterocyclic system appear at approximately 118-120 ppm and 85-86 ppm, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals unambiguously, especially in more complex derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Aryl-2H-oxathiolo[5,4-d]thiazole-2-thiones
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2 | - | ~198 |
| C-5 | - | ~118-120 |
| C-7a | 6.28-6.35 (s) | ~85-86 |
| Aryl-H | Varies with substitution | Varies with substitution |
| Aryl-C | - | Varies with substitution |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of newly synthesized 2H-Oxathiolo[5,4-d]thiazole derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the molecular formula with a high degree of confidence.
For a series of 5-aryl-2H-oxathiolo[5,4-d]thiazole-2-thiones, HRMS data was in excellent agreement with the calculated molecular weights, confirming their elemental compositions. The fragmentation patterns observed in the mass spectra can also offer valuable structural information, often showing characteristic losses of small molecules like CS₂.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 2H-Oxathiolo[5,4-d]thiazole derivatives by analyzing their characteristic vibrational modes.
In the case of 2H-oxathiolo[5,4-d]thiazole-2-thiones, the IR spectra prominently feature a strong absorption band corresponding to the C=S (thione) stretching vibration, typically observed in the region of 1290-1310 cm⁻¹. Other significant absorptions include those for C=C and C-O stretching vibrations, which further confirm the presence of the heterocyclic core and any aromatic substituents.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
The crystal structure of a representative 5-(4-chlorophenyl)-2H-oxathiolo[5,4-d]thiazole-2-thione has been determined, providing unequivocal proof of its structure. The analysis revealed that the oxathiole and thiazole rings are essentially planar and coplanar with each other. This planarity is a key structural feature of this heterocyclic system.
Table 2: Selected Bond Lengths and Angles from X-ray Crystallography of 5-(4-chlorophenyl)-2H-oxathiolo[5,4-d]thiazole-2-thione
| Bond/Angle | Value |
| S(1)-C(2) | 1.63 Å |
| O(3)-C(2) | 1.34 Å |
| S(4)-C(5) | 1.72 Å |
| C(5)-N(6) | 1.31 Å |
| O(3)-C(7a)-S(4) | 105.2° |
| C(5)-S(4)-C(7a) | 90.1° |
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for the purification of 2H-Oxathiolo[5,4-d]thiazole derivatives and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose, allowing for the separation of the target compound from starting materials, byproducts, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, providing a comprehensive analysis of the sample's composition. In synthetic procedures, column chromatography using silica (B1680970) gel is a common method for the purification of these compounds on a preparative scale.
Computational and Theoretical Studies on 2h 1 2 Oxathiolo 5,4 D 1 2 Thiazole
Quantum Chemical Calculations for Electronic Structure and Stability Parameters
Quantum chemical calculations are pivotal in elucidating the electronic landscape of 2H-Oxathiolo[5,4-d]thiazole. These calculations can predict key parameters that govern its stability and reactivity. By solving approximations of the Schrödinger equation for the molecule, researchers can determine its molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally suggests high stability.
Furthermore, these calculations can provide insights into the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Parameters such as ionization potential, electron affinity, and global hardness can also be derived, offering a more comprehensive picture of the molecule's electronic properties and stability.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 2H-Oxathiolo[5,4-d]thiazole. A primary application of DFT is geometry optimization, where the lowest energy arrangement of the atoms in the molecule is determined. This provides a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. These predicted spectra can be invaluable for identifying the compound in a laboratory setting. Similarly, by employing Time-Dependent DFT (TD-DFT), it is possible to predict the electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the structural elucidation of the compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. For a molecule with potential conformational flexibility like 2H-Oxathiolo[5,4-d]thiazole, MD simulations are essential for exploring its conformational landscape. By simulating the motion of the atoms over a period of time, researchers can identify the most stable conformers and the energy barriers between them.
MD simulations can also provide insights into the molecule's behavior in different environments, such as in various solvents. These simulations can reveal how intermolecular interactions with solvent molecules influence the shape and dynamics of the heterocycle. This information is crucial for understanding its behavior in solution, which is relevant for many chemical reactions and biological applications.
Reaction Pathway and Transition State Modeling for Mechanistic Elucidation
Understanding the potential chemical reactions of 2H-Oxathiolo[5,4-d]thiazole requires the elucidation of reaction mechanisms. Computational methods can be used to model reaction pathways and identify the transition states that connect reactants, intermediates, and products. By calculating the energy profile of a proposed reaction, researchers can determine the activation energy, which is a key factor in determining the reaction rate.
This type of modeling is instrumental in predicting how the molecule might be synthesized or how it might degrade. It can also be used to explore its potential as a reactant in various chemical transformations. Identifying the lowest energy reaction pathways can guide the design of efficient synthetic routes and provide a deeper understanding of the molecule's chemical personality.
Computational Approaches for Exploring Potential Reactivity Profiles
A variety of computational approaches can be employed to build a comprehensive reactivity profile for 2H-Oxathiolo[5,4-d]thiazole. Reactivity indices derived from conceptual DFT, such as the Fukui function, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. These indices provide a more nuanced view of reactivity than simple electron density maps.
Furthermore, computational methods can be used to perform virtual screening, where the interaction of the heterocycle with a library of other molecules is simulated. This can help to identify potential reaction partners or biological targets. By combining various computational tools, a detailed picture of the potential chemical space that 2H-Oxathiolo[5,4-d]thiazole can explore is generated, paving the way for its future application in materials science, medicinal chemistry, or other fields.
Role in Organic Synthesis and Future Research Directions
2H-nih.govnih.govOxathiolo[5,4-d]nih.govnih.govthiazole as a Synthon and Building Block in Complex Molecule Synthesis
The utility of a heterocyclic compound in organic synthesis is often defined by its capacity to act as a synthon—a molecular fragment that can be strategically incorporated into a larger, more complex structure. The unique arrangement of oxygen, nitrogen, and sulfur atoms within the fused ring system of 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole (B1198619) suggests a rich and varied reactivity, making it a potentially valuable building block for synthetic chemists.
While specific synthetic applications of 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole are not yet widely documented, we can infer its potential from the chemistry of related fused thiazole systems. For instance, the thiazole ring is a well-known pharmacophore found in numerous bioactive compounds, prized for its chemical stability and diverse functionalization possibilities. The fusion of an oxathiole ring introduces additional heteroatoms that can influence the molecule's electronic distribution and provide new sites for chemical modification.
The development of synthetic routes to derivatives of this oxathiole-thiazole core is a critical first step. Drawing parallels from the synthesis of related compounds like 2H-thiazolo[4,5-d] nih.govnih.govrsc.orgtriazole, it is conceivable that multi-step reaction sequences involving cyclization and functional group interconversion could be employed to access a variety of substituted 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole derivatives. nih.govrsc.org The ability to introduce a range of substituents onto the heterocyclic core would be crucial for fine-tuning the properties of the resulting molecules and exploring their potential in various applications.
Development of Novel Heterocyclic Scaffolds through Chemical Modifications and Derivatization
The true potential of 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole as a building block lies in its capacity to serve as a template for the creation of novel heterocyclic scaffolds. The inherent reactivity of the fused ring system, coupled with the potential for targeted functionalization, opens up a vast chemical space for exploration.
Key to this endeavor is the development of robust and scalable synthetic methods for the core structure and its derivatives. Research into analogous systems, such as thiazolo[5,4-d]thiazoles, has demonstrated that techniques like cross-coupling reactions can be powerful tools for elaborating the core structure with various aryl and alkyl groups. mdpi.com Similar strategies could likely be applied to 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole, allowing for the systematic variation of its substitution pattern.
Furthermore, the presence of multiple heteroatoms in the ring system offers opportunities for a range of chemical transformations. For example, the nitrogen and sulfur atoms could be targeted for alkylation, oxidation, or coordination to metal centers, leading to the generation of diverse molecular architectures with unique properties. The development of a "synthetic toolbox" for the controlled modification of the 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole scaffold will be a critical area of future research.
Exploration of the Fused System in Material Science Research
The structural and electronic properties of fused heterocyclic systems make them attractive candidates for applications in material science. The rigid, planar nature of these molecules can facilitate strong intermolecular interactions, such as π-π stacking, which is crucial for charge transport in organic electronic devices.
While direct research into the material properties of 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole is limited, the well-studied class of thiazolo[5,4-d]thiazoles provides a compelling case for its potential. rsc.org Thiazolo[5,4-d]thiazole (B1587360) derivatives have shown promise as components of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. mdpi.comrsc.org The electron-deficient character of the thiazolo[5,4-d]thiazole core, a feature likely shared by the oxathiole-containing analogue, is advantageous for creating materials with good oxidative stability and tunable electronic energy levels. mdpi.com
The introduction of an oxathiole ring in place of a second thiazole ring would be expected to modulate the electronic properties of the fused system, potentially leading to materials with novel optical and electronic characteristics. Future research in this area will likely focus on the synthesis of a library of 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole derivatives and the systematic investigation of their photophysical and electrochemical properties to assess their suitability for various material science applications.
Future Perspectives in Fused Heterocyclic Chemistry and Interdisciplinary Applications
The study of novel fused heterocyclic systems like 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole is poised to be a vibrant area of research with significant interdisciplinary implications. As synthetic methodologies become more sophisticated, the ability to create complex, custom-designed heterocyclic scaffolds will continue to grow, driving innovation in several fields.
In medicinal chemistry, the exploration of new heterocyclic cores is essential for the discovery of next-generation therapeutics. The unique three-dimensional shape and electronic properties of fused systems can lead to compounds with high affinity and selectivity for biological targets. acs.orgnih.gov The 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole scaffold, with its combination of thiazole and oxathiole rings, represents a novel chemical space for the design of potential drug candidates.
In the realm of materials science, the demand for new organic materials with tailored properties is ever-increasing. Fused heterocyclic compounds are at the forefront of this research, with applications ranging from flexible electronics to advanced sensors. The continued exploration of new fused systems, including the oxathiole-thiazole family, will be crucial for pushing the boundaries of what is possible with organic materials.
The future of fused heterocyclic chemistry will undoubtedly be characterized by a high degree of interdisciplinary collaboration. The synthesis of novel compounds like 2H- nih.govnih.govOxathiolo[5,4-d] nih.govnih.govthiazole will be just the first step. A deep understanding of their properties and potential applications will require the combined expertise of synthetic chemists, computational chemists, biologists, and materials scientists. The journey to unlock the full potential of this and other novel fused heterocyclic systems is just beginning, and it promises to be a rich and rewarding area of scientific inquiry.
Q & A
Basic: What are the established synthetic routes for 2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole, and how do reaction conditions influence yield?
The synthesis of this heterocyclic compound typically involves cyclization reactions. Key methods include:
- Route 1 : Reacting 2,5-dichloro-[1,3]thiazolo[5,4-d][1,3]thiazole with nucleophiles like amines under reflux in ethanol, achieving yields up to 79% .
- Route 2 : Using microwave-assisted synthesis to reduce reaction times while maintaining yields (~74%) .
- Route 3 : Solvent-free conditions at elevated temperatures, yielding ~52% .
Methodological Insight : Optimize solvent choice (polar aprotic solvents enhance cyclization) and temperature control to minimize side reactions. Monitor progress via TLC and characterize intermediates via -NMR.
Basic: How is structural characterization of this compound performed using crystallography and spectroscopy?
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. Challenges include resolving disorder in fused rings due to low electron density contrast between sulfur and oxygen atoms .
- Spectroscopy : - and -NMR spectra reveal proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon hybridization. IR spectroscopy confirms C=S (1100–1250 cm) and C-O (1200–1300 cm) stretches .
Basic: What preliminary biological assays are recommended for evaluating its bioactivity?
- Antifungal Screening : Use agar diffusion assays against Candida albicans or Aspergillus niger, comparing zones of inhibition to standard drugs like fluconazole .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC values. Derivatives with nitro or halogen substituents show enhanced activity .
Advanced: How can synthetic yields be improved while minimizing byproducts?
- Catalyst Optimization : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve regioselectivity in cyclization steps .
- Microwave Assistance : Reduces reaction time by 60–70% compared to conventional heating, preserving thermal sensitivity of the oxathiolo-thiazole core .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 5 μM vs. 20 μM for anticancer activity) may arise from:
- Assay Variability : Standardize cell lines, incubation times, and solvent controls (DMSO < 0.1% v/v).
- Structural Isomerism : Verify stereochemistry via NOESY NMR or HPLC chiral columns, as Z/E isomers of benzylidene derivatives exhibit differing bioactivity .
Advanced: What computational methods predict binding modes for drug design?
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or human topoisomerase II. Substituents at position 5 (e.g., nitro groups) enhance hydrogen bonding with active sites .
- QSAR Models : Correlate Hammett σ values of substituents with antifungal log values to prioritize synthetic targets .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Thermal Stability : Decomposes above 130°C; use DSC/TGA to identify safe processing temperatures .
- pH Sensitivity : Hydrolyzes in acidic conditions (pH < 3) via ring-opening; stabilize with enteric coatings for oral delivery .
Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO) at position 5 to enhance antimicrobial activity by 3–5-fold .
- Bioisosteric Replacement : Replace sulfur with selenium in the oxathiolo ring to modulate solubility (log reduction by 0.5–1.0) .
Advanced: How to address challenges in crystallizing the compound for structural studies?
- Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. SHELXD is preferred for resolving twinned crystals common in sulfur-rich heterocycles .
- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve data quality for low-symmetry space groups .
Advanced: What synthetic routes enable functionalization for targeted drug delivery?
- Click Chemistry : Introduce triazole linkers via Cu-catalyzed azide-alkyne cycloaddition for conjugation to antibodies or nanoparticles .
- Prodrug Design : Synthesize phosphate esters at position 2 to enhance aqueous solubility, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
